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molecular formula C10H11I B2393110 5-Iodo-1,2,3,4-tetrahydronaphthalene CAS No. 56804-95-6

5-Iodo-1,2,3,4-tetrahydronaphthalene

Cat. No. B2393110
M. Wt: 258.102
InChI Key: FBCNACVFOFCZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05721082

Procedure details

In 600 ml of 80% acetic acid was dissolved 132.2 g (1.00 mol) of tetralin. To this solution were added 101.5 g (0.40 mol) of iodine, 45.5 g (0.20 mol) of periodic acid dihydrate, and 15 ml of concentrated sulfuric acid. This mixture was heated to 70° C. with stirring and then stirred at this temperature for 3 hours. After disappearance of the tetralin was ascertained, the reaction was terminated. The reaction mixture was added to 1,000 ml of water, and the oily matter separated was extracted with 1,000 ml of toluene. The toluene layer was washed with water, concentrated, and then distilled at a reduced pressure (boiling point: 120° C./3 mmHg). As a result, the main fraction was obtained in an amount of 215.3 g (yield; 83.4%). This reaction product was a 1:2 mixture of 5-iodotetralin and 6-iodotetralin.
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
132.2 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
83.4%

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)CCC1.II.O.O.I(O)(=O)(=O)=O.S(=O)(=O)(O)O.[I:25][C:26]1[CH:35]=[CH:34][CH:33]=[C:32]2[C:27]=1[CH2:28][CH2:29][CH2:30][CH2:31]2.IC1C=C2C(=CC=1)CCCC2>C(O)(=O)C>[I:25][CH:26]1[C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:33][CH2:34][CH2:35]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
101.5 g
Type
reactant
Smiles
II
Name
Quantity
45.5 g
Type
reactant
Smiles
O.O.I(=O)(=O)(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C2CCCCC2=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2CCCCC2=CC1
Step Four
Name
Quantity
132.2 g
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at this temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
The reaction mixture was added to 1,000 ml of water
CUSTOM
Type
CUSTOM
Details
the oily matter separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with 1,000 ml of toluene
WASH
Type
WASH
Details
The toluene layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled at a reduced pressure (boiling point: 120° C./3 mmHg)
CUSTOM
Type
CUSTOM
Details
As a result, the main fraction was obtained in an amount of 215.3 g (yield; 83.4%)

Outcomes

Product
Name
Type
Smiles
IC1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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